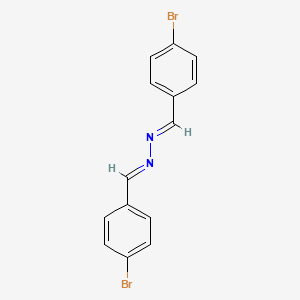

(1E,2E)-1,2-bis(4-bromobenzylidene)hydrazine

説明

特性

IUPAC Name |

(E)-1-(4-bromophenyl)-N-[(E)-(4-bromophenyl)methylideneamino]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2N2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-10H/b17-9+,18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYGBPAMWPZZRE-BEQMOXJMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/N=C/C2=CC=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of (1E,2E)-1,2-bis(4-bromobenzylidene)hydrazine typically involves the condensation reaction between 4-bromobenzaldehyde and hydrazine. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the desired product. The reaction can be represented as follows:

2C6H4BrCHO+NH2NH2→this compound+2H2O

化学反応の分析

(1E,2E)-1,2-bis(4-bromobenzylidene)hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substituents.

Substitution: The bromine atoms in the benzylidene groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Scientific Research Applications

- Chemistry (1E,2E)-1,2-bis(4-bromobenzylidene)hydrazine is used as a building block in the synthesis of complex organic molecules.

- Biology This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Some synthesized 1,2-bis(tetra substituted benzylidene) hydrazines have demonstrated cytotoxic activity against breast cancer cell lines . Compound 5, in particular, exhibited cytotoxic activity and caused G2/M phase arrest, inducing apoptosis in all G1/M phases .

- Medicine There is ongoing research exploring the potential of this compound as a therapeutic agent for various diseases.

- Industry This compound may be used to develop new materials with specific properties, such as polymers or coatings.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation The compound can be oxidized to form corresponding azines or other oxidized derivatives.

- Reduction Reduction reactions can lead to the formation of hydrazine derivatives with different substituents.

- Substitution The bromine atoms in the benzylidene groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

作用機序

The mechanism by which (1E,2E)-1,2-bis(4-bromobenzylidene)hydrazine exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation and may vary depending on the specific application.

類似化合物との比較

Structural and Electronic Comparisons with Analogous Hydrazones

Crystal Packing and Molecular Geometry

- Bromo vs. Nitro Substituents : The title compound’s 4-bromo groups contrast with nitro-substituted analogs like (1E,2E)-1,2-bis(3-nitrobenzylidene)hydrazine. Nitro groups enhance intramolecular charge transfer but reduce thermal stability compared to bromo substituents, which stabilize crystal lattices via stronger van der Waals interactions .

- Dihedral Angles : In (1E,2E)-1,2-bis(3-bromo-4-methoxybenzylidene)hydrazine, the benzene rings form dihedral angles of ~6° with the hydrazine plane, creating a planar backbone stabilized by weak intermolecular interactions. Bromine’s steric bulk may increase torsional strain compared to smaller substituents like methoxy .

Electronic Effects

- Electron-Withdrawing vs. Electron-Donating Groups :

- Bromine (σp = 0.23) induces moderate electron withdrawal, enhancing electrophilic reactivity at the hydrazone N atoms. This contrasts with methoxy (σp = -0.27) or pyridyl groups, which donate electron density, altering coordination behavior in metal complexes .

- Nitro-substituted analogs (e.g., SSBO, SSBM, SSBP) exhibit stronger electron withdrawal (σp = 1.27), significantly lowering LUMO energy and improving corrosion inhibition efficiency in acidic media .

Coordination Chemistry

- Metal Binding: Unlike pyridyl-substituted hydrazones (e.g., (1E,2E)-1,2-bis(pyridin-4-ylmethylene)hydrazine), which form octahedral Fe(II) complexes via N-atom coordination, brominated hydrazones are less commonly used as ligands due to weaker donor capacity. However, bromine’s steric effects may stabilize unusual coordination geometries in rare cases .

Corrosion Inhibition

- Efficiency : Brominated hydrazones are less studied than nitro derivatives. For example, (1E,2E)-1,2-bis(4-nitrophenylethylidene)hydrazine (SSBP) achieves >90% corrosion inhibition on C38 steel in HCl via adsorption, attributed to nitro’s strong electron withdrawal and planar molecular geometry. Bromine’s lower polarity may reduce adsorption efficiency but improve durability under thermal stress .

生物活性

(1E,2E)-1,2-bis(4-bromobenzylidene)hydrazine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound is typically synthesized through the condensation of 4-bromobenzaldehyde with hydrazine under reflux conditions, often utilizing acetic acid as a catalyst. The general reaction can be represented as follows:

This method yields the desired hydrazine derivative, which can undergo further chemical reactions such as oxidation and substitution reactions with various reagents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 15 |

These findings suggest that the compound may inhibit bacterial growth effectively at relatively low concentrations .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. A cytotoxicity screening against breast cancer cell lines (MCF-7) revealed that certain derivatives of this compound exhibited significant cytotoxic effects compared to standard chemotherapy agents. For instance, one derivative demonstrated a half-maximal inhibitory concentration (IC50) significantly lower than that of commonly used drugs like doxorubicin .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular processes. This interaction may lead to alterations in cell signaling pathways and ultimately result in apoptosis in cancer cells or inhibition of bacterial virulence factors .

Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- Study on Antimicrobial Activity : A comprehensive review analyzed various hydrazide-hydrazone derivatives and their bioactivity. It reported that compounds similar to this compound showed strong antibacterial effects against multidrug-resistant strains .

- Cytotoxicity Assessment : A study focused on the cytotoxic effects of synthesized hydrazines on MCF-7 cells found that certain derivatives had IC50 values indicating potent anticancer properties. The research utilized flow cytometry to analyze cell cycle distribution and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。